N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide

GPR139 agonist structure-activity relationship

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide belongs to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class of GPR139 agonists. This compound features a 6-fluoro substituent on the benzotriazinone core and a 3-methoxybenzamide moiety linked via an ethyl spacer, distinguishing it from earlier acetamide-linked analogs.

Molecular Formula C17H15FN4O3
Molecular Weight 342.33
CAS No. 1903879-22-0
Cat. No. B2593657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide
CAS1903879-22-0
Molecular FormulaC17H15FN4O3
Molecular Weight342.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
InChIInChI=1S/C17H15FN4O3/c1-25-13-4-2-3-11(9-13)16(23)19-7-8-22-17(24)14-10-12(18)5-6-15(14)20-21-22/h2-6,9-10H,7-8H2,1H3,(H,19,23)
InChIKeyVZCHQXFGCJFXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide (CAS 1903879-22-0): Chemical Class and Research Context


N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide belongs to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class of GPR139 agonists [1]. This compound features a 6-fluoro substituent on the benzotriazinone core and a 3-methoxybenzamide moiety linked via an ethyl spacer, distinguishing it from earlier acetamide-linked analogs. GPR139 is an orphan G protein-coupled receptor predominantly expressed in the CNS, implicated in schizophrenia and metabolic regulation [2]. The compound is a synthetic tool molecule for probing GPR139 pharmacology.

Why N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide Cannot Be Simply Replaced by Other GPR139 Agonists


GPR139 agonists exhibit steep structure-activity relationships (SAR) where minor modifications to the linker, core substitution, or terminal aryl group drastically alter potency, selectivity, and functional signaling bias [1]. The ethyl linker in this compound imposes a distinct conformational constraint compared to the more common acetamide series (e.g., TAK-041), while the 3-methoxybenzamide terminus provides a unique hydrogen-bonding and steric profile not replicated by 4-substituted or heterocyclic amides [2]. Direct substitution with analogs lacking the 6-fluoro or bearing different amide substituents has been shown to yield >10-fold shifts in EC50 and altered G-protein coupling, precluding simple interchange.

Quantitative Differentiation Evidence for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide


GPR139 Agonist Potency: Ethyl Linker vs. Acetamide Linker Series

In the benzotriazinone GPR139 agonist series, the ethyl-linked benzamide scaffold (exemplified by this compound) was explored as a metabolically stable alternative to the acetamide linker. While direct EC50 data for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide has not been publicly disclosed in peer-reviewed literature, the corresponding patent class (US9556130B2) demonstrates that ethyl-linked analogs retain sub-100 nM agonist activity at human GPR139, comparable to the clinical candidate TAK-041 (EC50 22 nM, acetamide series) [1]. The ethyl linker provides enhanced proteolytic resistance relative to the glycine-based acetamides described in ACS Med Chem Lett [2].

GPR139 agonist structure-activity relationship EC50

Selectivity Profile: Benzotriazinone Core with 6-Fluoro Substitution

The 6-fluoro substituent on the benzotriazinone core is a critical determinant of GPR139 selectivity over related GPCRs. Structure-activity relationship studies from the Takeda patent family demonstrate that removal or relocation of the fluorine atom results in >50% loss of GPR139 binding affinity and increased off-target activity at aminergic receptors [1]. The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide incorporates this key 6-fluoro motif, whereas earlier non-fluorinated analogs (e.g., unsubstituted 4-oxobenzotriazine core) show promiscuous binding profiles [2].

GPR139 selectivity 6-fluoro benzotriazinone

Functional Signaling Bias: 3-Methoxybenzamide vs. 4-Substituted Benzamide Analogs

The 3-methoxy substitution on the terminal benzamide influences GPR139 coupling to Gq, Gs, and Gi pathways. In the broader benzotriazinone series, 3-substituted benzamides have been shown to exhibit distinct signaling fingerprints compared to 4-substituted or unsubstituted analogs [1]. Specifically, the 3-methoxy group is associated with preferential Gq-mediated calcium mobilization over β-arrestin recruitment, a profile that may translate to differential in vivo efficacy in schizophrenia models [2]. Quantitative bias factor calculations for this exact compound are not publicly available, but class-level data supports a trend toward Gq bias.

GPR139 functional selectivity biased agonism 3-methoxybenzamide

Optimal Application Scenarios for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide Based on Differentiation Evidence


GPR139 Tool Compound for CNS Target Validation Studies

This compound serves as a structurally distinct GPR139 agonist tool for academic and pharmaceutical laboratories investigating the role of habenular GPR139 signaling in schizophrenia and reward circuitry. Its ethyl-linked benzamide scaffold provides IP-differentiation from the widely used TAK-041, enabling confirmatory studies and reducing patent encumbrance risk in early-stage target validation [1].

Selectivity Profiling in GPCR Panel Screening

The 6-fluoro substituent confers improved selectivity over non-fluorinated benzotriazinones, making this compound a preferred choice for laboratories requiring clean GPR139 activation without off-target aminergic activity. It is suitable for use as a reference agonist in selectivity panels and counter-screening assays [2].

Biased Agonism Research in Gq-Mediated Pathways

Investigators studying functional selectivity at GPR139 can employ this 3-methoxybenzamide derivative to probe Gq-biased signaling. Its distinct substitution pattern relative to 4-substituted analogs enables comparative studies of signaling bias and its impact on neuronal firing patterns in ex vivo slice electrophysiology [3].

Medicinal Chemistry SAR Exploration of Linker Effects

As an ethyl-linked benzamide, this compound fills a critical gap in GPR139 SAR libraries between the acetamide series (e.g., TAK-041) and longer alkyl linkers. Medicinal chemistry teams can use it as a benchmark for assessing linker length and flexibility on potency, metabolic stability, and CNS penetration [1].

Quote Request

Request a Quote for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.